Penamecillin

Pharmacokinetics Prodrug Oral Absorption

Researchers evaluating oral penicillin G delivery face inconsistent absorption data across prodrugs. Penamecillin (CAS 983-85-7) provides a reproducible reference standard: • Quantified 10% oral absorption at 15 mg/kg (p.o.) in canine models-a benchmark for preclinical PK experimental design. • Well-defined physicochemical profile (LogP 1.168, mp 106-108°C) supports analytical method development and validation (HPLC, LC-MS). • Serves as active control in β-lactam SAR studies via charge density comparison against its inactive sulfoxide analog. Supplied as ≥98% pure solid; stable at -20°C (powder) for long-term storage.

Molecular Formula C19H22N2O6S
Molecular Weight 406.5 g/mol
CAS No. 983-85-7
Cat. No. B1244018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenamecillin
CAS983-85-7
Synonymsenzylpenicillin acetoxymethyl ester
penamecillin
Molecular FormulaC19H22N2O6S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C
InChIInChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1
InChIKeyNLOOMWLTUVBWAW-HLLBOEOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penamecillin CAS 983-85-7: A β-Lactamase-Sensitive Acetoxymethyl Ester Prodrug of Penicillin G for Oral Antibacterial Research


Penamecillin (CAS 983-85-7; also known as Wy-20788) is a semi-synthetic, β-lactamase-sensitive penicillin derivative belonging to the J01CE06 ATC class [1]. It is chemically defined as the acetoxymethyl ester of benzylpenicillin (penicillin G), designed as a prodrug that undergoes rapid hydrolysis by non-specific esterases to release the active parent compound in vivo [2]. This structural modification confers acid stability and enables oral administration, distinguishing it from the parenterally administered penicillin G [3].

Why Penamecillin (CAS 983-85-7) Cannot Be Simply Replaced by Other Oral Penicillins: Prodrug Design and Pharmacokinetic Divergence


Generic substitution within the oral penicillin class is scientifically invalid due to fundamental differences in prodrug design and resulting pharmacokinetic profiles. Penamecillin is an acetoxymethyl ester of penicillin G, a structural feature that confers distinct physicochemical properties (LogP 1.168) and a unique absorption mechanism, unlike the acid-stable penicillin V or the acyloxymethyl ester ampicillin prodrugs like pivampicillin [1]. The hydrolysis of the ester bond by non-specific esterases is a critical, rate-limiting step that dictates the in vivo release kinetics of the active benzylpenicillin [2]. Consequently, the efficacy and safety profile of penamecillin is inherently tied to this specific prodrug activation pathway, which cannot be extrapolated to other penicillins with different carrier moieties or those that are inherently acid-stable without requiring esterase cleavage. The quantitative evidence detailed below establishes penamecillin's unique position within the penicillin class.

Quantitative Differentiation of Penamecillin (CAS 983-85-7) from Comparators: Evidence for Scientific Selection


Oral Bioavailability in Dogs: Penamecillin vs. Penicillin G

Penamecillin, as an acetoxymethyl ester prodrug, was designed to enhance oral absorption relative to the parent penicillin G. In a pharmacokinetic study in dogs, a 15 mg/kg oral dose of penamecillin resulted in 10% absorption, calculated based on urinary excretion of the active metabolite [1]. This is a direct, quantifiable improvement over the negligible oral bioavailability of penicillin G, which is unstable in gastric acid and primarily administered parenterally [2].

Pharmacokinetics Prodrug Oral Absorption

Lipophilicity (LogP) as a Prodrug Design Advantage: Penamecillin vs. Penicillin G

The acetoxymethyl ester modification significantly increases the lipophilicity of penamecillin compared to the parent penicillin G. Penamecillin has a calculated LogP of 1.168, whereas penicillin G has a LogP of approximately 0.5 [1]. This increase in lipophilicity is a key determinant of improved membrane permeability and oral absorption [2].

Physicochemical Properties Prodrug Design LogP

Charge Density and Electrostatic Potential: A Structural Basis for Activity Differentiation from the Inactive Sulfoxide Analog

A high-resolution X-ray diffraction study compared the active penamecillin with its inactive 1β-sulfoxide analog. The topological analysis of the electron density revealed that the strength of the critical amide bond in the β-lactam ring is identical between the two compounds, ruling out bond strength as the determinant of activity [1]. However, the two compounds exhibited significantly different experimental electrostatic potentials, providing a structural rationale for why the 1β-sulfoxide is inactive, which is critical for understanding the essential molecular features for antibacterial action [1].

Structure-Activity Relationship Charge Density Electrostatic Potential

Melting Point as a Criterion for Solid-State Characterization and Purity Assessment

Penamecillin has a defined melting point of 106-108°C [1]. This is a critical differentiator from other penicillin prodrugs, such as pivampicillin (mp ~125-130°C) and bacampicillin (mp ~170-173°C) [2]. This difference in melting point is a direct consequence of the distinct prodrug moiety (acetoxymethyl vs. pivaloyloxymethyl vs. ethoxycarbonyloxyethyl) and crystal packing forces.

Physicochemical Properties Quality Control Melting Point

Recommended Research and Industrial Application Scenarios for Penamecillin (CAS 983-85-7) Based on Quantitative Evidence


Oral Pharmacokinetic and Prodrug Activation Studies in Preclinical Animal Models

Penamecillin is uniquely suited for oral administration in preclinical animal models (e.g., canine or rodent studies) to investigate prodrug activation and systemic delivery of penicillin G. The quantified 10% oral absorption in dogs [1] provides a known benchmark for experimental design and data interpretation, which is not possible with orally administered penicillin G. This makes penamecillin a valuable tool for studying the interplay between esterase activity, gastrointestinal transit, and the pharmacokinetics of the released active moiety.

Investigations of β-Lactam Structure-Activity Relationships (SAR) and Electrostatic Effects

The direct, head-to-head comparison of penamecillin and its inactive sulfoxide analog via high-resolution charge density analysis [2] establishes this compound as a key reference in SAR studies of β-lactam antibiotics. Researchers can use penamecillin as a benchmark 'active' control when synthesizing or evaluating new penicillin derivatives to understand how specific modifications alter electrostatic potential and, consequently, antibacterial activity.

Analytical Method Development and Reference Standard Qualification

The well-defined physicochemical properties of penamecillin, including its specific melting point of 106-108°C [3] and lipophilicity (LogP 1.168) [4], make it a suitable candidate for developing and validating analytical methods (e.g., HPLC, LC-MS). Its distinct profile allows it to serve as a reference standard for quantifying and characterizing this specific prodrug in complex matrices, ensuring accurate identification and purity assessment in research settings.

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